molecular formula C16H15N3S B11106758 6-Methyl-4-phenyl-2-thioxo-1,5,6,7,8-pentahydropyridino[3,2-c]pyridine-3-carbo nitrile

6-Methyl-4-phenyl-2-thioxo-1,5,6,7,8-pentahydropyridino[3,2-c]pyridine-3-carbo nitrile

Cat. No.: B11106758
M. Wt: 281.4 g/mol
InChI Key: YAVQOEYAMDXUCE-UHFFFAOYSA-N
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Description

6-Methyl-4-phenyl-2-thioxo-1,5,6,7,8-pentahydropyridino[3,2-c]pyridine-3-carbonitrile is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and material science. This compound is characterized by its unique structure, which includes a thioxo group and a pyridine ring, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-phenyl-2-thioxo-1,5,6,7,8-pentahydropyridino[3,2-c]pyridine-3-carbonitrile typically involves multi-step reactions. One common method is the Biginelli reaction, which is an acid-catalyzed, three-component reaction involving an aldehyde, a hydrogen methylene active compound, and urea or its analogues . This reaction is known for its efficiency in producing highly functionalized heterocycles.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of microwave irradiation and ultrasound-assisted synthesis are also explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-phenyl-2-thioxo-1,5,6,7,8-pentahydropyridino[3,2-c]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

6-Methyl-4-phenyl-2-thioxo-1,5,6,7,8-pentahydropyridino[3,2-c]pyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-4-phenyl-2-thioxo-1,5,6,7,8-pentahydropyridino[3,2-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell walls or inhibit essential enzymes . Its anticancer activity may involve the induction of apoptosis in cancer cells through the inhibition of key signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-4-phenyl-2-thioxo-1,5,6,7,8-pentahydropyridino[3,2-c]pyridine-3-carbonitrile is unique due to its thioxo group and the specific arrangement of its pyridine rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H15N3S

Molecular Weight

281.4 g/mol

IUPAC Name

6-methyl-4-phenyl-2-sulfanylidene-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

InChI

InChI=1S/C16H15N3S/c1-19-8-7-14-13(10-19)15(11-5-3-2-4-6-11)12(9-17)16(20)18-14/h2-6H,7-8,10H2,1H3,(H,18,20)

InChI Key

YAVQOEYAMDXUCE-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)C(=C(C(=S)N2)C#N)C3=CC=CC=C3

Origin of Product

United States

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